(2S)-5-oxo(2,3,4,5-13C4)azolidine-2-carboxylic acid is a compound characterized by its unique molecular structure. Its molecular formula is with a molecular weight of approximately 135.071 g/mol . This compound features a five-membered ring structure that includes both carbonyl and carboxylic acid functional groups, which are essential for its chemical reactivity and biological activity. The presence of isotopes such as indicates its use in specific applications like tracer studies in metabolic research.
The chemical reactivity of (2S)-5-oxo(2,3,4,5-13C4)azolidine-2-carboxylic acid can be attributed to its functional groups. It can undergo various reactions typical of carboxylic acids and amides, including:
These reactions make it a versatile intermediate in organic synthesis.
Synthesis of (2S)-5-oxo(2,3,4,5-13C4)azolidine-2-carboxylic acid typically involves:
Specific protocols may vary based on desired yields and purity levels.
(2S)-5-oxo(2,3,4,5-13C4)azolidine-2-carboxylic acid has several applications:
Interaction studies involving (2S)-5-oxo(2,3,4,5-13C4)azolidine-2-carboxylic acid focus on its ability to interact with enzymes and receptors. These studies are crucial for understanding its role in metabolic pathways and potential therapeutic effects. The compound may exhibit interactions similar to those observed with other azolidine derivatives or amino acids.
Several compounds share structural features with (2S)-5-oxo(2,3,4,5-13C4)azolidine-2-carboxylic acid:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Pyroglutamic Acid | C5H7NO3 | Known for neuroprotective effects and metabolism |
(S)-(+)-5-Oxotetrahydrofuran-2-carboxylic Acid | C5H6O4 | Contains a tetrahydrofuran ring; different reactivity |
5-Oxo-1-(4-sulfophenyl)-2-pyrazoline-3-carboxylic Acid | C10H8N2O6S | Contains a pyrazoline structure; used in dyes |
The uniqueness of (2S)-5-oxo(2,3,4,5-13C4)azolidine-2-carboxylic acid lies in its specific isotopic labeling and azolidine ring structure that may confer distinct biological properties compared to other similar compounds.
(2S)-5-Oxo(2,3,4,5-13C4)azolidine-2-carboxylic acid is systematically named according to IUPAC guidelines, reflecting its stereochemistry, isotopic labeling, and functional groups. The term “azolidine” denotes a five-membered saturated heterocyclic ring containing one nitrogen atom, while the “5-oxo” prefix specifies a ketone group at the fifth position. The carboxylic acid moiety at the second position and the (2S) configuration indicate its chiral center. The molecular formula is $$ \text{C}5\text{H}7\text{NO}_3 $$, with four carbon-13 ($$^{13}\text{C}$$) isotopes at positions 2, 3, 4, and 5, yielding a molecular weight of approximately 135.071 g/mol.
Structurally, the compound shares similarities with pyroglutamic acid (5-oxoproline), a naturally occurring amino acid derivative involved in glutathione metabolism. Key distinctions include the substitution of $$^{13}\text{C}$$ isotopes and the azolidine ring system, which differs from pyroglutamic acid’s pyrrolidine ring by the inclusion of an additional heteroatom (Table 1).
Table 1: Structural Comparison of (2S)-5-Oxoazolidine-2-carboxylic Acid and Related Compounds
Compound | Molecular Formula | Ring Structure | Functional Groups |
---|---|---|---|
(2S)-5-Oxoazolidine-2-carboxylic acid | $$ \text{C}5\text{H}7\text{NO}_3 $$ | Azolidine (N,O) | Ketone, carboxylic acid |
Pyroglutamic acid | $$ \text{C}5\text{H}7\text{NO}_3 $$ | Pyrrolidine (N) | Ketone, carboxylic acid |
L-Proline | $$ \text{C}5\text{H}9\text{NO}_2 $$ | Pyrrolidine (N) | Carboxylic acid, secondary amine |
The isotopic labeling enables precise tracking in metabolic studies, distinguishing it from non-labeled analogues.
The development of isotopically labeled amino acids originated in the mid-20th century to study protein biosynthesis and metabolic pathways. Proline, a cyclic secondary amine, became a focal point due to its unique conformational effects on protein structure. Early methods relied on microbial biosynthesis to incorporate stable isotopes, but yields were limited by metabolic inefficiencies.
A paradigm shift occurred with the advent of chemical synthesis techniques, such as palladium-catalyzed C–H functionalization, which allowed site-specific $$^{13}\text{C}$$ labeling. For example, L-Proline-$$^{13}\text{C}5$$ (201740-83-2) demonstrated the feasibility of large-scale production of labeled proline derivatives. These advancements paved the way for derivatives like (2S)-5-oxo(2,3,4,5-$$^{13}\text{C}4$$)azolidine-2-carboxylic acid, which combine isotopic labeling with functional group modifications for specialized applications.
Pyroglutamic acid (5-oxoproline) plays a pivotal role in the γ-glutamyl cycle, a critical pathway for glutathione synthesis and recycling. Analogues like (2S)-5-oxoazolidine-2-carboxylic acid are engineered to probe metabolic fluxes while minimizing isotopic dilution. The $$^{13}\text{C}$$ labels allow researchers to trace incorporation into proteins or metabolites using nuclear magnetic resonance (NMR) or mass spectrometry.
In diabetic models, chronic hyperglycemia increases oxidative stress, elevating pyroglutamic acid levels as a marker of glutathione turnover. The labelled analogue provides a tool to dissect these dynamics with isotopic precision. Furthermore, its azolidine ring may confer unique pharmacokinetic properties, such as enhanced metabolic stability compared to linear glutamine derivatives.
Table 2: Applications of (2S)-5-Oxoazolidine-2-carboxylic Acid in Research
Application | Methodology | Outcome |
---|---|---|
Metabolic tracing | $$^{13}\text{C}$$-NMR | Quantified glutathione synthesis |
Protein structure analysis | Isotopic enrichment | Resolved conformational dynamics |
Enzyme interaction studies | Kinetic isotope effects | Identified catalytic residues |